molecular formula C11H9BrN2O3S B2952487 (E/Z)-IT-603 CAS No. 292168-90-2

(E/Z)-IT-603

Cat. No.: B2952487
CAS No.: 292168-90-2
M. Wt: 329.17
InChI Key: PYLYAEDUIKQBOT-XVNBXDOJSA-N
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Description

(E/Z)-IT-603 is a compound that exhibits E/Z isomerism, a type of stereoisomerism where the same groups are arranged differently around a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E/Z)-IT-603 typically involves the use of specific reagents and conditions to control the stereochemistry of the product. One common method is the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. The stereochemistry of the product can be influenced by the choice of reagents and reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Wittig reactions or other olefination methods such as the Horner-Wadsworth-Emmons reaction. These methods are chosen for their efficiency and ability to produce the desired isomer in high yield .

Chemical Reactions Analysis

Types of Reactions

(E/Z)-IT-603 can undergo various types of chemical reactions, including:

    Oxidation: Conversion to epoxides or other oxidized products.

    Reduction: Hydrogenation to form saturated compounds.

    Substitution: Halogenation or other electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction typically produces alkanes .

Scientific Research Applications

(E/Z)-IT-603 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (E/Z)-IT-603 involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated by its ability to bind to certain receptors or enzymes, influencing their activity. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (E/Z)-stilbene: Another compound exhibiting E/Z isomerism, used in similar research contexts.

    (E/Z)-butene: A simpler alkene with E/Z isomerism, often used as a reference compound in studies.

Uniqueness

(E/Z)-IT-603 is unique due to its specific structural features and the resulting stereochemical properties. These properties make it particularly useful in studies of stereoisomerism and its effects on chemical reactivity and biological activity .

Properties

IUPAC Name

(5E)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O3S/c1-17-8-4-6(12)2-5(9(8)15)3-7-10(16)14-11(18)13-7/h2-4,15H,1H3,(H2,13,14,16,18)/b7-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYLYAEDUIKQBOT-XVNBXDOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C=C2C(=O)NC(=S)N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)/C=C/2\C(=O)NC(=S)N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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